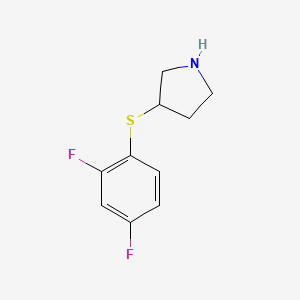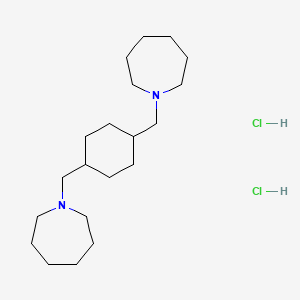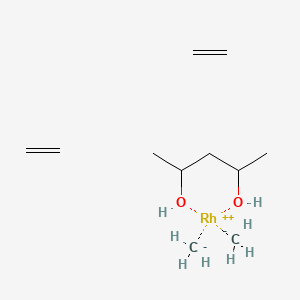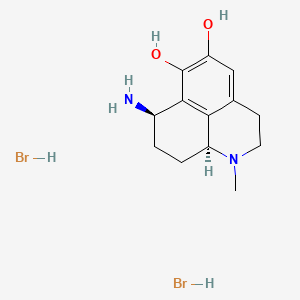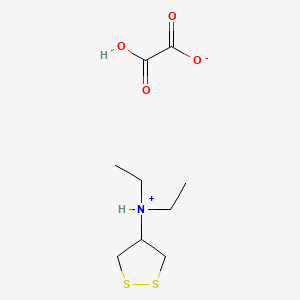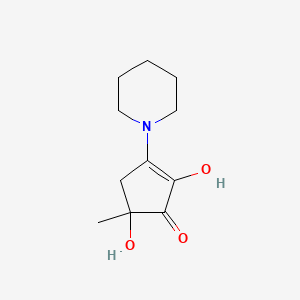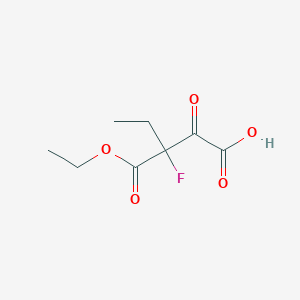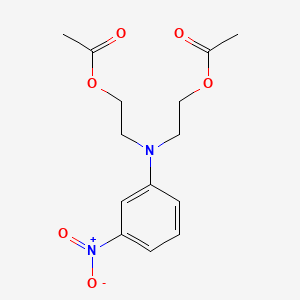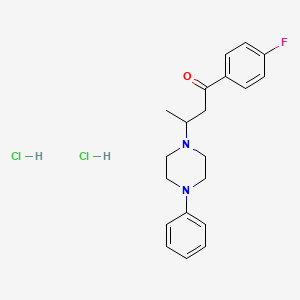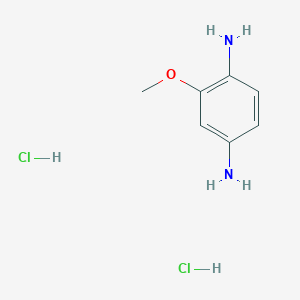![molecular formula C23H19N3O5 B15343633 3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine is a complex organic compound exhibiting unique chemical properties, utilized across various scientific and industrial fields. This compound has a robust molecular structure featuring a combination of cyano, furan, oxazole, methoxy, and pyridine groups, each contributing to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine often involves multiple reaction steps. Starting materials like furan, oxazole, and pyridine derivatives undergo specific reactions such as:
Nitrile addition: Introduction of the cyano group.
Methoxylation: Adding methoxy groups under controlled conditions.
Typical reaction conditions might include:
Solvents like ethanol or dimethylformamide.
Catalysts like palladium or copper complexes.
Temperature control ranging between 50°C to 150°C.
Industrial Production Methods
On an industrial scale, this compound can be synthesized via a streamlined process that ensures high yield and purity:
Batch Reaction: Controlled in reactors with precise temperature and pressure regulation.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine can undergo various chemical reactions:
Oxidation: Forms corresponding ketones or carboxylic acids.
Reduction: Converts cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution to modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Typically involve inert atmospheres (e.g., nitrogen or argon) and solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation Products: Depending on the extent, can range from aldehydes to carboxylic acids.
Reduction Products: Primarily amines from nitrile reduction.
Substitution Products: Varied, based on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine has a broad range of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a potential candidate in drug discovery, particularly in anti-cancer and anti-inflammatory research.
Industry: Utilized in materials science for creating advanced polymeric materials.
Mecanismo De Acción
This compound exerts its effects through various mechanisms, contingent upon its application:
Molecular Targets: Interacts with specific proteins or enzymes, potentially inhibiting or modifying their function.
Pathways: Can modulate biochemical pathways, leading to altered cellular responses, particularly in disease models.
Comparación Con Compuestos Similares
2-(2-Furyl)-5-methyl-1,3-oxazole
3-Cyano-2-pyridinecarboxylic acid
4-Methoxybenzyl alcohol derivatives
Hope this breakdown sheds some light on the complexity and elegance of this compound. Anything specific you'd like to explore further?
Propiedades
Fórmula molecular |
C23H19N3O5 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
2-[[4-[[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methoxy]-3-methoxyphenyl]methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19N3O5/c1-15-18(26-23(31-15)20-6-4-10-28-20)14-29-19-8-7-16(11-21(19)27-2)13-30-22-17(12-24)5-3-9-25-22/h3-11H,13-14H2,1-2H3 |
Clave InChI |
CDINHPHUIHRULP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CO2)COC3=C(C=C(C=C3)COC4=C(C=CC=N4)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


